molecular formula C13H15N3O3 B2580250 4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide CAS No. 1235185-99-5

4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No.: B2580250
CAS No.: 1235185-99-5
M. Wt: 261.281
InChI Key: YOHHXXHNFHTSRM-UHFFFAOYSA-N
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Description

4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a synthetic small molecule featuring a benzamide core linked to a 3-methyl-1,2,4-oxadiazole moiety via a methylene bridge. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery, particularly in the development of enzyme inhibitors. Compounds incorporating the 1,2,4-oxadiazole scaffold have demonstrated a wide range of pharmacological activities in scientific research. Structurally similar molecules, especially those containing the 1,3,4-oxadiazole isomer, are frequently investigated as potent inhibitors of carbonic anhydrase II, a well-established target for conditions like open-angle glaucoma . The integration of the 4-ethoxybenzamide subunit further enhances the potential for target interaction, as this group is a common feature in bioactive molecules. Researchers value this compound for its potential application in exploring novel therapeutic pathways, enzyme kinetics, and receptor binding mechanisms. The compound is provided as a high-purity material suitable for in-vitro assay development, structural biology studies, and as a building block for the synthesis of more complex chemical entities. This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c1-3-18-11-6-4-10(5-7-11)13(17)14-8-12-15-9(2)16-19-12/h4-7H,3,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOHHXXHNFHTSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

The 1,3,4-oxadiazole scaffold is recognized for its significant bioactivity and specificity in binding to biological targets. Research indicates that derivatives of this scaffold exhibit various anticancer activities:

  • Mechanism of Action : The compound may inhibit critical enzymes involved in cancer cell proliferation, such as telomerase and topoisomerase, which are essential for maintaining telomere length and DNA replication respectively .
  • Case Studies :
    • A study demonstrated that certain 1,3,4-oxadiazole derivatives showed cytotoxic effects against multiple cancer cell lines including leukemia and melanoma. One derivative exhibited a mean GI50 value significantly lower than that of established anticancer drugs like bendamustine .
    • Another research highlighted the synthesis of novel oxadiazole derivatives that displayed potent inhibitory activity against gastric cancer cell lines with IC50 values comparable to known chemotherapeutic agents .

Other Therapeutic Applications

Beyond anticancer properties, 4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been explored for various other therapeutic applications:

  • Antimicrobial Activity : Compounds containing the oxadiazole moiety have shown promising results against a range of bacterial and fungal pathogens. The structural features contribute to their ability to disrupt microbial cell function .
  • Anti-inflammatory Effects : Some derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Table 1: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerInhibition of telomerase
AntimicrobialDisruption of microbial function
Anti-inflammatoryInhibition of cytokines

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide with analogous benzamide-oxadiazole hybrids, focusing on structural variations, physicochemical properties, and biological implications.

Structural Modifications and Substituent Effects

Compound Name Substituents (R) on Benzamide Oxadiazole Substituents Key Structural Features
Target Compound 4-Ethoxy 3-Methyl Ethoxy enhances lipophilicity; methyl stabilizes oxadiazole
4-Chloro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide (23) 4-Chloro 3-Methyl, 5-Trifluoromethyl (pyrazole) Chloro and trifluoromethyl groups improve metabolic stability and target affinity
4-Cyano-3-fluoro-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide (29) 4-Cyano, 3-Fluoro 3-Methyl, 5-Trifluoromethyl (pyrazole) Electron-withdrawing groups (CN, F) enhance electronic interactions
2-Iodo-N-(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)benzamide (30) 2-Iodo 3-Methyl, 5-Trifluoromethyl (pyrazole) Iodo substituent may confer halogen bonding for receptor binding
N-((4-benzyl-5-((2-(hydroxyamino)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide 4-Methoxy Triazole-thioether linker Methoxy improves solubility; thioether enhances redox activity

Physicochemical Properties

Key data from spectroscopic and analytical studies:

Compound Name Molecular Weight (g/mol) Melting Point (°C) IR (C=O stretch, cm⁻¹) HRMS (M+H)+ Observed/Calculated Yield (%)
Target Compound 305.3* Not reported ~1656 (amide) Not available Not reported
Compound 23 450.1 Not reported 1656 450.0981/450.0984 Not reported
Compound 29 473.1 Not reported 1662 473.1180/473.1180 Not reported
Compound 30 457.1 Not reported 1680 457.1029/457.1031 Not reported
N-(5-isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 348.4 160 1606 348 (M⁺) 70

*Calculated using formula C₁₄H₁₇N₃O₃.

Biological Activity

4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound incorporates a benzamide core with an ethoxy group and a 3-methyl-1,2,4-oxadiazol-5-yl moiety, which are known to enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C12H15N3O3C_{12}H_{15}N_{3}O_{3}, with a molecular weight of approximately 217.22 g/mol. Its structure can be represented as follows:

Structure C12H15N3O3\text{Structure }\quad \text{C}_{12}\text{H}_{15}\text{N}_{3}\text{O}_{3}

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazole were screened against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance:

CompoundCell LineIC50 (µM)
This compoundHEPG2TBD
Other Oxadiazole DerivativesMCF71.18 ± 0.14
Standard Drug (Staurosporine)HCT1164.18 ± 0.05

The presence of the oxadiazole moiety is crucial for its anticancer activity as it enhances binding affinity to target proteins involved in cancer progression .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various bacterial and fungal strains. Compounds with oxadiazole structures have been shown to possess broad-spectrum antimicrobial activities:

Test OrganismActivity
E. coliInhibition observed
S. aureusModerate activity detected
C. albicansEffective against fungal strains

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. The mechanism likely involves inhibition of pro-inflammatory cytokines and enzymes such as COX (Cyclooxygenase). A comparative analysis of related compounds indicates that those with similar structural motifs show varying degrees of anti-inflammatory activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer pathways or inflammatory responses.
  • Receptor Interaction : It may interact with cellular receptors through hydrogen bonding and hydrophobic interactions.
  • Cell Cycle Arrest : Some studies indicate that oxadiazole derivatives can induce cell cycle arrest in cancer cells.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings:

  • Zhang et al. Study : This study synthesized various oxadiazole derivatives and tested their anticancer activity using TRAP PCR assays on multiple cancer cell lines, demonstrating significant inhibition rates compared to controls .
  • Antimicrobial Screening : In a recent investigation into novel oxadiazole compounds, several showed potent activity against resistant bacterial strains .

Q & A

Q. What are the standard synthetic routes for 4-ethoxy-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]benzamide?

The compound is typically synthesized via condensation reactions. A general method involves refluxing substituted benzamides with heterocyclic precursors (e.g., 3-methyl-1,2,4-oxadiazole derivatives) in ethanol or another polar solvent, catalyzed by glacial acetic acid. For example, similar triazole derivatives are synthesized by reacting aminotriazoles with aldehydes under acidic conditions, followed by solvent evaporation and purification . Key steps include controlling stoichiometry, reaction time (4–6 hours), and purification via recrystallization or column chromatography.

Q. How is the compound characterized structurally and spectroscopically?

Characterization employs nuclear magnetic resonance (NMR) for proton/carbon environments, infrared (IR) spectroscopy for functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (MS) for molecular weight confirmation. Advanced techniques like X-ray crystallography or high-resolution MS (HRMS) resolve stereochemistry and purity. NIST databases provide reference spectral data for validation .

Q. What are the primary biological targets or activities associated with this compound?

While direct data on this compound is limited, structurally related benzamides target bacterial enzymes like acps-pptase, critical for lipid biosynthesis . Preliminary assays may include enzyme inhibition studies (e.g., IC₅₀ determination) and antimicrobial susceptibility testing against Gram-positive/negative strains.

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for this compound?

Optimization involves screening reaction parameters:

  • Catalyst : Acetic acid vs. stronger acids (e.g., HCl) to enhance cyclization .
  • Solvent : Ethanol vs. DMF for solubility and reaction rate.
  • Temperature : Reflux (78°C for ethanol) vs. microwave-assisted synthesis for reduced time. Post-synthesis, HPLC or GC-MS identifies impurities, and recrystallization in ethanol/water mixtures improves purity .

Q. What computational methods predict the compound’s reactivity or binding affinity?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular docking (AutoDock, Schrödinger) models interactions with targets like acps-pptase. For example, trifluoromethyl groups in analogs enhance hydrophobic binding to enzyme pockets . MD simulations assess stability of ligand-enzyme complexes over nanosecond timescales.

Q. How can contradictions in biological activity data be resolved?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity interference. Strategies include:

  • Replicating assays with purified batches (≥95% by HPLC).
  • Using isothermal titration calorimetry (ITC) to validate binding thermodynamics.
  • Cross-referencing with structurally validated inhibitors (e.g., sulfonamide analogs) .

Q. What strategies stabilize the compound under varying storage conditions?

Stability studies under ICH guidelines (25°C/60% RH) assess degradation. Lyophilization improves shelf life for hygroscopic samples. Thermal gravimetric analysis (TGA) identifies decomposition thresholds (e.g., >200°C for similar oxadiazoles) .

Methodological Tables

Table 1: Key Synthetic Parameters for this compound

ParameterOptimal ConditionReference
SolventEthanol
CatalystGlacial acetic acid
Reaction Time4–6 hours
PurificationColumn chromatography

Table 2: Common Analytical Techniques for Characterization

TechniqueApplicationReference
¹H/¹³C NMRStructural elucidation
HRMSMolecular weight confirmation
X-ray diffractionCrystallographic validation

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